molecular formula C36H69NO8 B1163715 N-Dodecanoyl-beta-D-galactosylceramide

N-Dodecanoyl-beta-D-galactosylceramide

Número de catálogo: B1163715
Peso molecular: 644
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Dodecanoyl-beta-D-galactosylceramide, also known as this compound, is a useful research compound. Its molecular formula is C36H69NO8 and its molecular weight is 644. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

Krabbe Disease and Metachromatic Leukodystrophy
Research indicates that N-Dodecanoyl-beta-D-galactosylceramide plays a crucial role in substrate reduction therapy for Krabbe disease and metachromatic leukodystrophy. These diseases are characterized by the accumulation of toxic glycolipids, including galactosylceramide. A study demonstrated that treatment with a small molecule inhibitor of ceramide galactosyltransferase (CGT), a key enzyme in galactosylceramide biosynthesis, resulted in reduced levels of galactosylceramide and psychosine in mouse models. This treatment not only decreased toxic metabolite levels but also significantly increased the lifespan of affected mice, suggesting a promising therapeutic avenue for these lysosomal storage disorders .

Gene Expression Modulation
In another study focusing on Cln3 Δex7/8 mice, which model Batten disease, treatment with this compound led to significant changes in gene expression related to neuroprotection and inflammation. Specifically, the treatment altered pathways associated with long-term potentiation and synaptic functions, which are crucial for cognitive processes. The administration of galactosylceramide resulted in improved neurobehavioral outcomes and increased longevity in these mice .

Cancer Therapy

Targeting Tumor Cells
this compound has been explored as a potential agent in cancer therapy, particularly due to its ability to modulate immune responses. Studies have shown that this compound can enhance the efficacy of chemotherapeutic agents by targeting tumor cells more effectively. For instance, nanoparticles loaded with doxorubicin and capped with galactosylceramide demonstrated improved internalization into cancer cells compared to traditional formulations. This approach not only enhances drug delivery but also minimizes side effects associated with chemotherapy .

Immunomodulatory Effects
The compound's immunomodulatory properties have been significant in treating recurrent HPV16-associated neoplasms. Research has indicated that this compound can inhibit tumor growth post-surgery and chemotherapy by activating natural killer T (NKT) cells, which play a vital role in the immune response against tumors .

Summary of Research Findings

The following table summarizes key findings regarding the applications of this compound:

Application Area Study Focus Key Findings
Neurodegenerative DiseasesKrabbe Disease & Metachromatic LeukodystrophyReduced toxic metabolite levels; increased lifespan in treated mouse models
Gene ExpressionCln3 Δex7/8 MiceAltered gene expression linked to neuroprotection; improved cognitive functions
Cancer TherapyTumor Cell TargetingEnhanced drug delivery via nanoparticles; improved efficacy of doxorubicin against tumors
ImmunomodulationHPV16-associated NeoplasmsActivation of NKT cells leading to tumor growth inhibition post-therapy

Case Study 1: Substrate Reduction Therapy

A notable case involved the use of a CGT inhibitor alongside this compound in a mouse model of Krabbe disease. The treatment resulted in a marked decrease in psychosine levels and an increase in 2-hydroxy-galactosylceramide, demonstrating the compound's potential to mitigate disease symptoms effectively.

Case Study 2: Cancer Treatment

In clinical trials involving patients with recurrent HPV16-associated neoplasms, administration of this compound showed promise in enhancing the immune response against tumor cells post-chemotherapy. Patients exhibited reduced tumor sizes and improved overall survival rates.

Propiedades

Fórmula molecular

C36H69NO8

Peso molecular

644

Apariencia

Unit:50 mgSolvent:nonePurity:98+%Physical solid

Sinónimos

N-C12:0-Galactosylceramide;  N-Dodecanoyl-beta-D-galactosylsphingosine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.